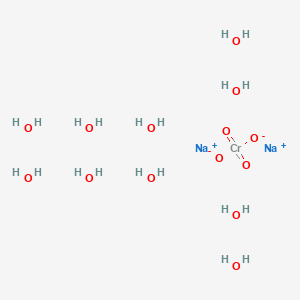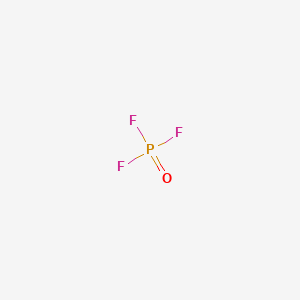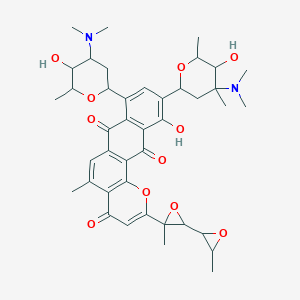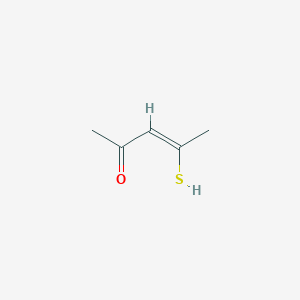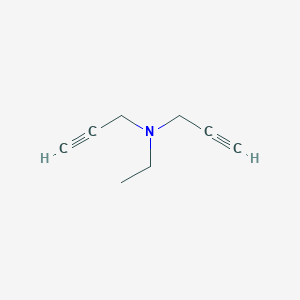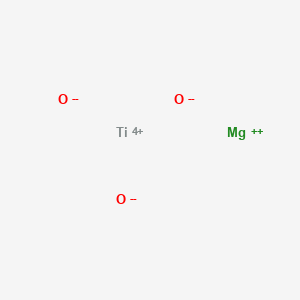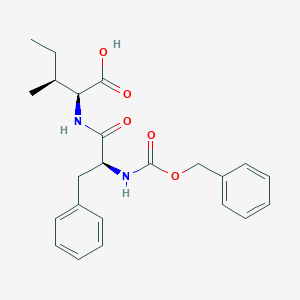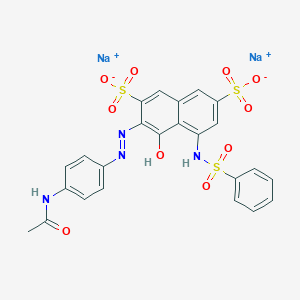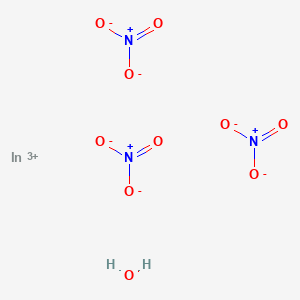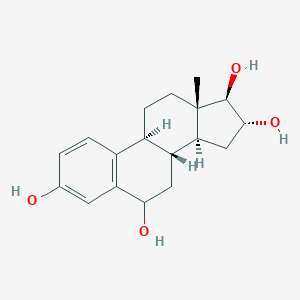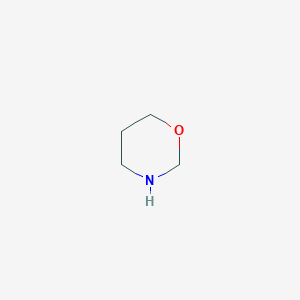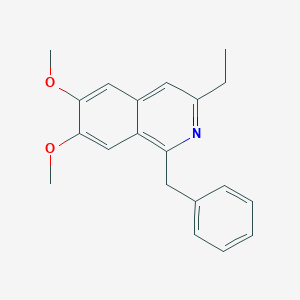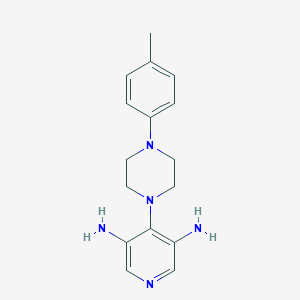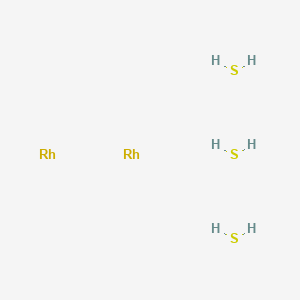
Dirhodium trisulphide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Dirhodium trisulphide (Rh2S3) is a compound that belongs to the family of transition metal chalcogenides. It is a black, crystalline solid that has been studied for its potential applications in catalysis, electronic devices, and energy storage. Dirhodium trisulphide has a layered structure, with each layer consisting of RhS6 octahedra that are connected through sharing of edges and corners. The compound has attracted significant interest in recent years due to its unique properties and potential applications in various fields.
Mecanismo De Acción
The mechanism of action of Dirhodium trisulphide in catalytic reactions involves the activation of reactant molecules through coordination to the Rhodium ions. The compound acts as a catalyst by facilitating the transfer of electrons between the reactant molecules and the Rhodium ions, leading to the formation of the desired products. The exact mechanism of action in electronic devices and energy storage applications is still under investigation.
Efectos Bioquímicos Y Fisiológicos
There is limited research on the biochemical and physiological effects of Dirhodium trisulphide. However, some studies have suggested that the compound may have potential as a therapeutic agent due to its ability to inhibit the growth of cancer cells. Further research is needed to fully understand the potential benefits and risks of using Dirhodium trisulphide in medical applications.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One of the main advantages of using Dirhodium trisulphide in lab experiments is its high catalytic activity, which can lead to faster and more efficient reactions. Additionally, the compound is relatively stable and easy to handle, making it a suitable candidate for various applications. However, one limitation of using Dirhodium trisulphide is its high cost, which may limit its use in large-scale applications.
Direcciones Futuras
There are several future directions for research on Dirhodium trisulphide. One area of interest is the development of new synthesis methods that are more efficient and cost-effective. Another direction is the investigation of the compound's potential applications in energy storage devices, such as batteries and supercapacitors. Additionally, further research is needed to fully understand the mechanism of action of Dirhodium trisulphide in catalytic reactions and electronic devices. Finally, research on the potential medical applications of Dirhodium trisulphide is also an area of interest.
Métodos De Síntesis
Dirhodium trisulphide can be synthesized through several methods. One of the most common methods involves the reaction of RhCl3 with Na2S in the presence of a reducing agent such as NaBH4. The reaction takes place in a solvent such as ethanol or water, and the resulting product is then washed and dried to obtain pure Dirhodium trisulphide. Other methods include the use of hydrogen sulphide gas and the reaction of Rhodium acetate with sulphur.
Aplicaciones Científicas De Investigación
Dirhodium trisulphide has been extensively studied for its potential applications in catalysis. It has been shown to exhibit excellent catalytic activity in various reactions, including the hydrogenation of alkenes and the oxidation of alcohols. The compound has also been studied for its potential applications in electronic devices, such as field-effect transistors and memory devices. Additionally, Dirhodium trisulphide has been investigated for its potential use in energy storage devices, such as batteries and supercapacitors.
Propiedades
Número CAS |
12067-06-0 |
|---|---|
Nombre del producto |
Dirhodium trisulphide |
Fórmula molecular |
H6Rh2S3 |
Peso molecular |
308.1 g/mol |
Nombre IUPAC |
rhodium;sulfane |
InChI |
InChI=1S/2Rh.3H2S/h;;3*1H2 |
Clave InChI |
VRYDIGCZZPNYMZ-UHFFFAOYSA-N |
SMILES |
S.S.S.[Rh].[Rh] |
SMILES canónico |
S.S.S.[Rh].[Rh] |
Otros números CAS |
12067-06-0 |
Sinónimos |
dirhodium trisulphide |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



